molecular formula C24H25N5O4S B11171545 1-(4-ethoxyphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11171545
M. Wt: 479.6 g/mol
InChI Key: JHGODEFRYQFBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxyphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps. The starting materials typically include 4-ethoxyphenyl and 5-ethyl-1,3,4-thiadiazole derivatives. The reaction conditions often involve the use of hydrazonoyl halides and various catalysts to facilitate the formation of the thiadiazole ring . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes several types of chemical reactions:

Scientific Research Applications

1-(4-ethoxyphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific structure and the presence of both ethoxyphenyl and thiadiazole moieties. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C24H25N5O4S

Molecular Weight

479.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H25N5O4S/c1-3-20-27-28-24(34-20)26-23(32)18-7-5-6-8-19(18)25-22(31)15-13-21(30)29(14-15)16-9-11-17(12-10-16)33-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,31)(H,26,28,32)

InChI Key

JHGODEFRYQFBOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.